6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization with an appropriate aldehyde . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction could produce various alcohols or amines.
Scientific Research Applications
6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown that derivatives of thienopyrimidinones exhibit significant anticancer activity.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s ability to bind to these enzymes and inhibit their activity can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-methylthieno[2,3-d]pyrimidine-6-carboxylate
- Pyrazolo[3,4-d]pyrimidine
- Thieno[2,3-d]pyrimidin-4(3H)-ones
Uniqueness
6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups, along with the hydroxyl functionality, allows for diverse chemical modifications and enhances its potential as a versatile scaffold in drug discovery.
Properties
Molecular Formula |
C9H10N2O2S |
---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
6-ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H10N2O2S/c1-3-6-4-7-8(14-6)10-5(2)11(13)9(7)12/h4,13H,3H2,1-2H3 |
InChI Key |
JWHQYTBVXQYXKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)O)C |
Origin of Product |
United States |
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